Benzyl (1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate
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Overview
Description
Benzyl (1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate is a synthetic compound with a unique spirocyclic structure. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C16H22N2O3, and it has a molecular weight of 290.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-oxa-7-azaspiro[3.5]nonane-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- 1-oxa-8-azaspiro[4.5]decane
- 7-azaspiro[3.5]nonane
Uniqueness
Benzyl (1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and pharmacological research .
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
benzyl N-(1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate |
InChI |
InChI=1S/C15H20N2O3/c18-14(19-10-12-4-2-1-3-5-12)17-13-11-20-15(13)6-8-16-9-7-15/h1-5,13,16H,6-11H2,(H,17,18) |
InChI Key |
GZTMNLLGVOXIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(CO2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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